N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide
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Overview
Description
N-Butyl-11-methyl-2-azaspiro[55]undec-8-ene-2-carboxamide is a chemical compound known for its unique spirocyclic structure This compound is part of the azaspiro family, which is characterized by a spiro-connected nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves the reaction of a suitable azaspiro precursor with butyl and methyl substituents. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-ene
- 2-Azaspiro[5.5]undec-8-ene-2-carboxamide
Uniqueness
N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
85675-23-6 |
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Molecular Formula |
C16H28N2O |
Molecular Weight |
264.41 g/mol |
IUPAC Name |
N-butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide |
InChI |
InChI=1S/C16H28N2O/c1-3-4-11-17-15(19)18-12-7-10-16(13-18)9-6-5-8-14(16)2/h5-6,14H,3-4,7-13H2,1-2H3,(H,17,19) |
InChI Key |
RDLXVFGFMCXEFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1CCCC2(C1)CC=CCC2C |
Origin of Product |
United States |
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